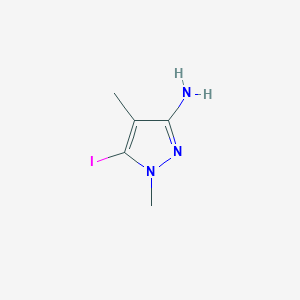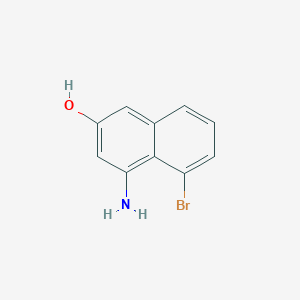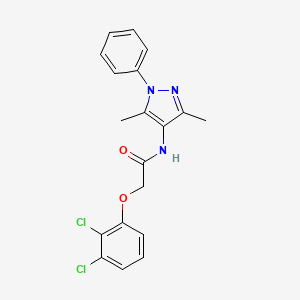
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is an organic compound characterized by its complex structure, which includes a dichlorophenoxy group and a pyrazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
-
Formation of the Dichlorophenoxy Intermediate
Starting Materials: 2,3-dichlorophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion, forming 2-(2,3-dichlorophenoxy)acetic acid.
-
Synthesis of the Pyrazole Intermediate
Starting Materials: Acetophenone, hydrazine hydrate, and an appropriate aldehyde.
Reaction Conditions: The reaction proceeds via a condensation reaction to form 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Coupling Reaction
Starting Materials: 2-(2,3-dichlorophenoxy)acetic acid and 3,5-dimethyl-1-phenyl-1H-pyrazole.
Reaction Conditions: The coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of dichlorophenoxy and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dichlorophenoxy group could facilitate binding to hydrophobic pockets, while the pyrazole ring might interact with specific amino acid residues, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy structure.
N-phenylpyrazole derivatives: Compounds like fipronil, which are used as insecticides.
Uniqueness
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is unique due to the combination of its dichlorophenoxy and pyrazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C19H17Cl2N3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-12-19(13(2)24(23-12)14-7-4-3-5-8-14)22-17(25)11-26-16-10-6-9-15(20)18(16)21/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
KHZLPLZGEQOIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


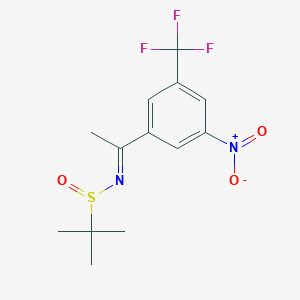
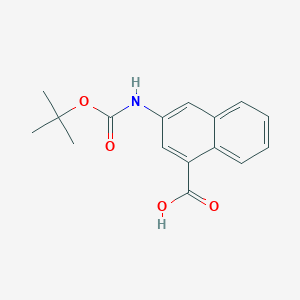
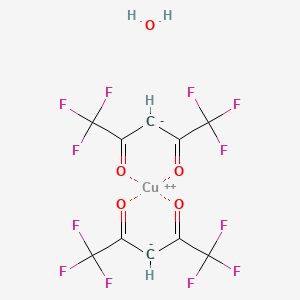
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
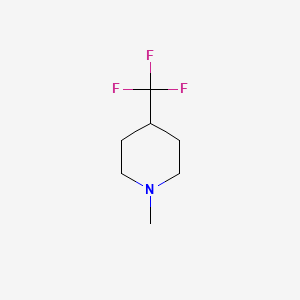
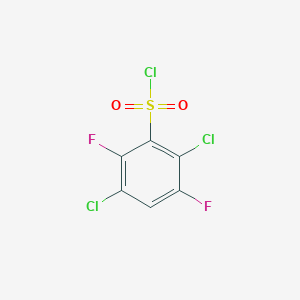
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

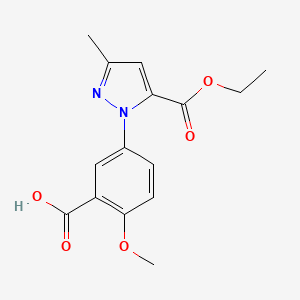
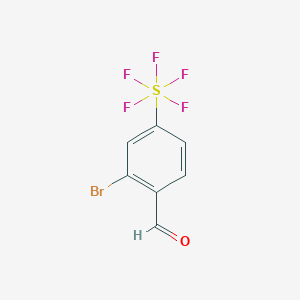
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
